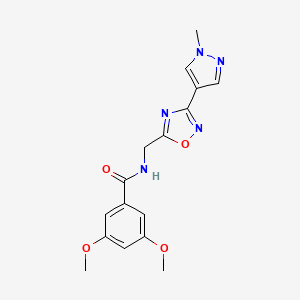

3,5-dimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4/c1-21-9-11(7-18-21)15-19-14(25-20-15)8-17-16(22)10-4-12(23-2)6-13(5-10)24-3/h4-7,9H,8H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIAENIJFXCXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic compound with a complex structure that includes a benzamide moiety and a 1,2,4-oxadiazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 343.34 g/mol. It features a dimethoxy substitution on the benzene ring, which is believed to enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole structure have been reported to possess antibacterial and antifungal activities against various pathogens. A study highlighted that oxadiazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may also exhibit such properties .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Benzamides have been studied for their ability to inhibit specific kinases involved in cancer proliferation. For example, certain substituted benzamides have shown promise as RET kinase inhibitors in cancer therapy . The presence of methoxy groups in the structure may enhance its efficacy against cancer cell lines by improving solubility and bioavailability.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 3,5-dimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. The following factors are essential in determining its biological effects:

- Methoxy Substitution : The presence of methoxy groups can influence lipophilicity and electronic properties, enhancing interaction with biological targets.

- Oxadiazole Ring : The 1,2,4-oxadiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antiproliferative Studies : A study on N-substituted benzimidazole carboxamides revealed that compounds with methoxy groups exhibited significant antiproliferative activity against MCF-7 breast cancer cells (IC50 = 3.1 µM) .

- Antitubercular Activity : Research on oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG, indicating potential use in treating tuberculosis .

- Molecular Docking Studies : Docking studies conducted on similar compounds demonstrated favorable binding affinities to bacterial target proteins, suggesting that modifications in the structure could enhance antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences between the target compound and analogs from the provided evidence:

Key Observations:

- Linker Variability: The target compound uses a methylene bridge between the benzamide and oxadiazole, whereas analogs in employ thioether linkers.

- Heterocycle Diversity : Replacing oxadiazole with isoxazole (Compound 3, ) or thiadiazole () modifies electronic properties. Pyrazole (target) provides two adjacent nitrogen atoms for hydrogen bonding, whereas isoxazole contains oxygen, and thiadiazole incorporates sulfur, affecting solubility and target affinity.

- Substituent Effects: The 3,5-dimethoxy groups on the target’s benzamide contrast with electron-withdrawing groups (e.g., nitro, cyano) in analogs.

Electronic and Physicochemical Properties

- Methoxy vs. Nitro/Cyano Groups: Methoxy substituents (electron-donating) elevate the electron density of the benzamide ring, favoring π-π stacking with aromatic residues in proteins. Conversely, nitro or cyano groups (electron-withdrawing) may enhance electrophilic reactivity or polar interactions .

- Heterocycle Polarity : The oxadiazole ring in the target compound is less polar than thiadiazole () due to oxygen’s electronegativity versus sulfur’s larger atomic size and polarizability. This difference could influence target selectivity .

Q & A

Q. What synthetic methodologies are most effective for preparing 3,5-dimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

- Oxadiazole Ring Formation : Condensation of amidoximes with activated carbonyl groups under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .

- Pyrazole Substitution : Coupling 1-methyl-1H-pyrazole-4-carboxylic acid derivatives with oxadiazole intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Yield Optimization :

- Use anhydrous solvents (e.g., absolute ethanol) to minimize side reactions.

- Control reaction temperature (reflux at 80–100°C) and time (4–6 hours) to prevent decomposition .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and oxadiazole methylene (δ ~4.5 ppm) groups. Pyrazole protons appear as singlets (δ ~7.5–8.0 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 386.1352 for C₁₈H₂₀N₅O₄) .

- HPLC-PDA : Monitor purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against enzyme targets?

Methodological Answer:

- Target Selection : Prioritize enzymes with known pyrazole/oxadiazole interactions (e.g., cyclooxygenase-2, CYP450 isoforms) .

- Docking Workflow :

- Prepare the ligand (optimize geometry at B3LYP/6-31G* level).

- Retrieve target structures from PDB (e.g., 5KIR for CYP3A4).

- Use AutoDock Vina for binding affinity calculations (ΔG ≤ -8 kcal/mol indicates strong binding) .

- Validation : Compare docking scores with experimental IC₅₀ values (e.g., CYP inhibition assays using human liver microsomes) .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hours).

- Normalize data to positive controls (e.g., doxorubicin for antiproliferative assays) .

- Structural Analog Analysis : Compare activity trends with derivatives (e.g., replacing methoxy with fluorine alters logP and bioavailability) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability across studies, focusing on solvent effects (DMSO concentration ≤0.1%) and pH stability .

Q. What strategies are recommended for improving the compound’s metabolic stability and solubility?

Methodological Answer:

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated cells (e.g., 10 µM dose for 24 hours) to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) .

- Proteomics : Use SILAC labeling to quantify protein expression changes (e.g., downregulation of PI3K/AKT pathway components) .

- In Vivo Models : Administer 10 mg/kg (oral) in xenograft mice; measure tumor volume reduction and plasma exposure (AUC ≥ 500 ng·h/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.